molecular formula C24H29NO9 B3325706 Codeine-D3 6-beta-D-Glucuronide CAS No. 219533-59-2

Codeine-D3 6-beta-D-Glucuronide

Cat. No. B3325706
CAS RN: 219533-59-2
M. Wt: 478.5 g/mol
InChI Key: CRWVOYRJXPDBPM-OIBMRVOVSA-N
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Description

Codeine-D3 6-beta-D-Glucuronide is a major urinary metabolite of codeine . It is an opiate commonly used as an antitussive and analgesic for the management of mild pain . It is available as a certified reference material .


Synthesis Analysis

Codeine is primarily metabolized by two different pathways. In most people, around 80% of codeine is conjugated to form codeine-6-glucuronide . This process involves the enzyme UDP-Glucuronosyltransferase-2B7 (UGT2B7) during its metabolism .


Molecular Structure Analysis

The empirical formula of Codeine-D3 6-beta-D-Glucuronide is C24H29NO9 . It has a molecular weight of 475.49 .


Physical And Chemical Properties Analysis

Codeine-D3 6-beta-D-Glucuronide is available in liquid form . It is a certified reference material and is suitable as a starting material for preparation of calibrators and controls in codeine testing .

Mechanism of Action

Codeine has little or no analgesic activity until it is metabolized into morphine . Consequently, codeine can be regarded as a prodrug . Codeine-6-glucuronide may be responsible for as much as 60% of the analgesic effects of codeine .

Future Directions

The Dutch Pharmacogenetics Working Group (DPWG) has developed guidelines for the gene-drug interaction between CYP2D6 and opioids (codeine, tramadol, and oxycodone) . This could potentially influence the future use and understanding of Codeine-D3 6-beta-D-Glucuronide and other similar compounds .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO9/c1-25-8-7-24-11-4-6-14(32-23-18(28)16(26)17(27)20(34-23)22(29)30)21(24)33-19-13(31-2)5-3-10(15(19)24)9-12(11)25/h3-6,11-12,14,16-18,20-21,23,26-28H,7-9H2,1-2H3,(H,29,30)/t11-,12+,14-,16-,17-,18+,20-,21-,23+,24-/m0/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWVOYRJXPDBPM-OIBMRVOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Codeine-D3 6-beta-D-Glucuronide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Codeine-D3 6-beta-D-Glucuronide
Reactant of Route 2
Codeine-D3 6-beta-D-Glucuronide
Reactant of Route 3
Codeine-D3 6-beta-D-Glucuronide
Reactant of Route 4
Codeine-D3 6-beta-D-Glucuronide
Reactant of Route 5
Codeine-D3 6-beta-D-Glucuronide
Reactant of Route 6
Codeine-D3 6-beta-D-Glucuronide

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